tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate chemical properties
tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate chemical properties
An In-depth Technical Guide to tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate
Authored by a Senior Application Scientist
Introduction: A Versatile Intermediate in Modern Synthesis
tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. Structurally, it features a cyclohexane scaffold, a primary alcohol, and a carbamate functional group, with the amine functionality protected by a tert-butyloxycarbonyl (Boc) group. This strategic combination of a reactive hydroxyl group and a protected amine makes it a valuable building block for the synthesis of more complex molecules. The Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for sequential and controlled chemical modifications. The cyclohexyl ring provides a rigid, lipophilic core that is often incorporated into pharmacologically active agents to modulate their binding affinity and pharmacokinetic properties. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in the development of novel therapeutics.
Section 1: Core Chemical and Physical Properties
The fundamental properties of tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate are crucial for its handling, reaction setup, and purification. The data presented below, primarily for the trans-isomer, has been aggregated from various chemical databases and supplier information.
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[4-(2-hydroxyethyl)cyclohexyl]carbamate | [1] |
| CAS Number | 917342-29-1 (trans-isomer) | [1][2] |
| Molecular Formula | C₁₃H₂₅NO₃ | [1] |
| Molecular Weight | 243.34 g/mol | [1] |
| Appearance | Off-white to yellow solid | [2] |
| Melting Point | 101-103 °C | [2] |
| Boiling Point | 366.0 ± 11.0 °C (Predicted) | [2] |
| Density | 1.03 ± 0.1 g/cm³ (Predicted) | [2] |
| InChIKey | KTNFSGIXLVLQNK-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)CCO | [1] |
| Storage | Sealed in dry, Room Temperature | [2][3] |
Section 2: Synthesis Protocol and Mechanistic Rationale
The synthesis of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate is a multi-step process that exemplifies key principles of organic synthesis, namely amine protection followed by ester reduction.
Experimental Protocol: A Validated Approach
This protocol is adapted from established patent literature, demonstrating a high-yield pathway to the target molecule.[2]
Step 1: N-Boc Protection of the Amino Group
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Charge a 500 mL four-necked flask with 40 g (0.18 mol) of trans-2-[4-aminocyclohexyl]acetic acid ethyl ester hydrochloride and 160 mL of dichloromethane.
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To the resulting suspension, add 18.2 g (0.18 mol) of triethylamine.
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Cool the reaction mixture to 8-10°C.
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Over 1 hour, add a solution of 40.0 g (0.185 mol) of di(tert-butyl)dicarbonate (Boc₂O) in 100 mL of dichloromethane, maintaining the temperature and stirring under a nitrogen atmosphere.
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Allow the reaction mixture to warm to 22-25°C and stir until the reaction is complete (monitored by TLC).
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Add 100 g of 5% aqueous sodium carbonate solution and separate the phases.
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Extract the organic layer with 50 mL of water, dry over Na₂SO₄, and concentrate the filtrate in vacuum to yield trans-2-{4-[(tert-butoxycarbonyl)amino]cyclohexyl}acetic acid ethyl ester.
Step 2: Reduction of the Ethyl Ester
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Dissolve the ester obtained in the previous step in 460 mL of tetrahydrofuran (THF).
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Add 13.68 g (0.36 mol) of sodium borohydride at 25°C under nitrogen.
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While stirring, add a solution of 24.0 g (0.18 mol) of aluminum chloride in 250 mL of absolute THF dropwise over 1 hour, maintaining the temperature between 18-22°C.
-
Stir the mixture for an additional 2 hours.
-
Cool the reaction to 5-10°C and cautiously add 650 mL of water followed by 600 mL of toluene.
-
Adjust the pH to 3-4 by adding 40-45 mL of concentrated hydrochloric acid and continue stirring for 1 hour at 20-25°C.
-
Separate the phases, extract the aqueous layer with 50 mL of toluene.
-
Combine the organic layers, wash with 3 x 150 mL of water, and dry in vacuum to obtain the final product.
Causality and Experimental Design
The choice of reagents and conditions is critical for the success of this synthesis.
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Amine Protection: The primary amine is first protected as a Boc-carbamate. Di(tert-butyl)dicarbonate is the reagent of choice due to its high reactivity with amines and the formation of benign by-products (t-butanol and CO₂). Triethylamine acts as a base to neutralize the HCl salt of the starting material and the acid generated during the reaction. This protection is essential to prevent the amine from reacting with the reducing agents in the subsequent step.
-
Ester Reduction: The reduction of the ethyl ester to the primary alcohol is achieved using sodium borohydride in the presence of aluminum chloride. While NaBH₄ alone is typically not strong enough to reduce esters, its combination with a Lewis acid like AlCl₃ generates a more potent reducing species, often referred to as aluminum borohydride, which readily reduces the ester functionality. This method is often preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) for its milder conditions and easier work-up.
Synthesis Workflow Diagram
Caption: Relationship between the compound's functional groups and its synthetic applications.
Section 4: Spectroscopic Characterization Profile
While specific spectra are proprietary, the expected spectroscopic data can be reliably predicted based on the known structure and data from analogous compounds. [4]
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¹H NMR (in CDCl₃):
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~5.0-5.5 ppm (broad singlet, 1H): Corresponds to the N-H proton of the carbamate.
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~3.6-3.7 ppm (triplet, 2H): Protons of the methylene group adjacent to the hydroxyl (-CH₂-OH).
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~3.4-3.5 ppm (broad singlet, 1H): Proton on the cyclohexyl carbon attached to the nitrogen.
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~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.
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~1.0-2.0 ppm (multiplets, 11H): Protons of the cyclohexyl ring and the methylene group adjacent to it, along with the hydroxyl proton (-OH).
-
-
¹³C NMR (in CDCl₃):
-
~156 ppm: Carbonyl carbon (C=O) of the carbamate.
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~79 ppm: Quaternary carbon of the tert-butyl group.
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~61-63 ppm: Carbon of the methylene group attached to the hydroxyl (-CH₂-OH).
-
~40-50 ppm: Carbons of the cyclohexyl ring.
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~28.4 ppm: Methyl carbons of the tert-butyl group.
-
-
Infrared (IR) Spectroscopy:
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~3400 cm⁻¹ (broad): O-H stretching vibration from the alcohol.
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~3340 cm⁻¹: N-H stretching vibration from the carbamate.
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~2850-2950 cm⁻¹: C-H stretching from the alkyl groups.
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~1680-1700 cm⁻¹ (strong): C=O stretching of the carbamate carbonyl group.
-
Section 5: Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be observed. The following information is based on safety data for structurally related carbamates. [5]
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Hazard Identification:
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably a chemical fume hood. [6] * Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. * Avoid formation of dust and aerosols. * Wash hands thoroughly after handling.
-
-
Storage:
References
-
PubChem. tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. National Center for Biotechnology Information. [Link]
-
PubChem. Tert-Butyl(1s)-1-Cyclohexyl-2-Oxoethylcarbamate. National Center for Biotechnology Information. [Link]
-
DC Fine Chemicals. Safety Data Sheet - tert-Butyl(N-2-hydroxyethyl)carbamate. [Link]
-
ResearchGate. ¹H NMR spectra; (A) poly(tert-butyl-bis(2-hydroxyethyl) carbamate.... [Link]
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
- Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)
-
Supporting Information. Characterization Data of the Products. [Link]
-
Angene Chemical. Safety Data Sheet - tert-butyl (cis-4-hydroxycyclohexyl)carbamate. [Link]
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